molecular formula C10H14O3 B12099553 2-Isopropoxy-4-methoxyphenol

2-Isopropoxy-4-methoxyphenol

Cat. No.: B12099553
M. Wt: 182.22 g/mol
InChI Key: ULHDBGZQYWKMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-4-methoxyphenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by the presence of isopropoxy and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-methoxyphenol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps. One common method starts with p-methyl phenol as the raw material. The process includes:

    Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.

    Bromine Substitution: Introducing a bromine atom to the protected phenol.

    Etherification: Reacting the brominated intermediate with isopropyl alcohol to form the isopropoxy group.

    Deprotection: Removing the protecting group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of inexpensive raw materials and solvents, high-yield reactions, and mild reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxy group.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ether derivatives .

Scientific Research Applications

2-Isopropoxy-4-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-4-methoxyphenol is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-methoxy-2-propan-2-yloxyphenol

InChI

InChI=1S/C10H14O3/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7,11H,1-3H3

InChI Key

ULHDBGZQYWKMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.